molecular formula C7H10F2O B2545314 rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans CAS No. 1932279-55-4

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans

Cat. No.: B2545314
CAS No.: 1932279-55-4
M. Wt: 148.153
InChI Key: IZEMCFXAAMBWOT-PHDIDXHHSA-N
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Description

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans is a chemical compound with the molecular formula C7H10F2O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the cycloheptanone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocycloheptanoic acid, while reduction could produce difluorocycloheptanol.

Scientific Research Applications

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans exerts its effects involves interactions with molecular targets such as enzymes and receptors The presence of fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    2,7-difluorocycloheptan-1-one: A non-racemic version of the compound.

    2,7-dichlorocycloheptan-1-one: Similar structure but with chlorine atoms instead of fluorine.

    2,7-dibromocycloheptan-1-one: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

rac-(2R,7R)-2,7-difluorocycloheptan-1-one,trans is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,7R)-2,7-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMCFXAAMBWOT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C(C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H](C(=O)[C@@H](C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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